2-(4-Ethylphenyl)-2-oxoethyl 6-methyl-2-phenylquinoline-4-carboxylate
CAS No.: 355429-03-7
Cat. No.: VC16174423
Molecular Formula: C27H23NO3
Molecular Weight: 409.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 355429-03-7 |
|---|---|
| Molecular Formula | C27H23NO3 |
| Molecular Weight | 409.5 g/mol |
| IUPAC Name | [2-(4-ethylphenyl)-2-oxoethyl] 6-methyl-2-phenylquinoline-4-carboxylate |
| Standard InChI | InChI=1S/C27H23NO3/c1-3-19-10-12-21(13-11-19)26(29)17-31-27(30)23-16-25(20-7-5-4-6-8-20)28-24-14-9-18(2)15-22(23)24/h4-16H,3,17H2,1-2H3 |
| Standard InChI Key | FIRJBEKJWXNEIG-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=C2C=C(C=C3)C)C4=CC=CC=C4 |
Introduction
Structural Characteristics and Molecular Identity
Core Architecture
The compound belongs to the quinoline family, featuring a benzene ring fused to a pyridine ring (C9H7N) as its central scaffold . This core is substituted at the 4-position with a carboxylate ester group, which is further functionalized with a 2-(4-ethylphenyl)-2-oxoethyl moiety. Additional substitutions include a methyl group at the 6-position and a phenyl group at the 2-position of the quinoline system.
Molecular Formula and Weight
The molecular formula is C27H23NO3, with a molecular weight of 409.5 g/mol . The SMILES notation (CCC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=C2C=C(C=C3)C)C4=CC=CC=C4) and InChI key (FIRJBEKJWXNEIG-UHFFFAOYSA-N) provide precise stereochemical details .
Comparative Structural Analysis
Structurally analogous compounds, such as 2-(4-Ethylphenyl)-2-oxoethyl 8-methyl-2-phenylquinoline-4-carboxylate, differ primarily in substituent positioning. These variations influence electronic distribution, steric bulk, and intermolecular interactions, which correlate with divergent biological activities.
Synthesis and Purification
Synthetic Routes
The synthesis involves multi-step organic reactions, typically beginning with the formation of the quinoline core via Skraup or Doebner-Miller reactions. Subsequent esterification at the 4-position employs acyl chloride intermediates or carbodiimide-mediated coupling. The 4-ethylphenyl ketone group is introduced through Friedel-Crafts acylation or nucleophilic substitution, followed by oxidation to the oxoethyl moiety.
Purification Techniques
Purification relies on recrystallization using solvents like ethanol or acetone, yielding crystalline products with >90% purity. Chromatographic methods (e.g., silica gel column chromatography) resolve closely related impurities, particularly regioisomers arising from substituent positioning.
Physicochemical Properties
Collision Cross-Section Data
Mass spectrometry studies predict collision cross-section (CCS) values for various adducts, critical for analytical identification :
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 410.17508 | 201.1 |
| [M+Na]+ | 432.15702 | 218.4 |
| [M+NH4]+ | 427.20162 | 208.6 |
Solubility and Stability
The compound exhibits limited aqueous solubility (<0.1 mg/mL at 25°C) due to its hydrophobic aromatic groups. Stability studies indicate decomposition above 200°C, with photodegradation observed under UV light.
Biological Activities and Mechanisms
Anticancer Activity
The phenyl and ethylphenyl substituents promote interactions with kinase ATP-binding pockets. In silico docking suggests affinity for EGFR (binding energy: -9.2 kcal/mol) and VEGFR-2 (-8.7 kcal/mol), though in vitro validation is pending.
Challenges and Research Gaps
Limited Empirical Data
No peer-reviewed studies or patents specifically address this compound, as evidenced by PubChem’s literature and patent stripes . Current insights derive from extrapolation of quinoline pharmacology and computational models .
Synthetic Scalability
Multi-step synthesis complicates large-scale production. Yield optimization and greener methodologies (e.g., microwave-assisted synthesis) remain unexplored.
Future Directions
Targeted Bioassays
Priority studies include:
-
Cytotoxicity screening against NCI-60 cancer cell lines
-
Antibacterial susceptibility testing per CLSI guidelines
-
Pharmacokinetic profiling (e.g., CYP450 interactions)
Structural Optimization
Structure-activity relationship (SAR) studies could refine substituents to enhance bioavailability. Introducing hydrophilic groups (e.g., hydroxyls) may improve solubility without compromising target binding.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume